molecular formula C9H13BFNO3 B2729042 6-Butoxy-2-fluoropyridine-3-boronic acid CAS No. 2096329-54-1

6-Butoxy-2-fluoropyridine-3-boronic acid

Cat. No. B2729042
M. Wt: 213.02
InChI Key: ASQMUDBGOSFYAL-UHFFFAOYSA-N
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Description

“6-Butoxy-2-fluoropyridine-3-boronic acid” is a type of organoboron reagent1. It is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction1. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent1.



Synthesis Analysis

While specific synthesis methods for “6-Butoxy-2-fluoropyridine-3-boronic acid” are not available in the search results, boronic acids in general can be synthesized through various methods1. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated using a radical approach2.



Molecular Structure Analysis

The molecular formula of “6-Butoxy-2-fluoropyridine-3-boronic acid” is C10H14BFO33. However, the specific molecular structure is not available in the search results.



Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, organoboron reagents like “6-Butoxy-2-fluoropyridine-3-boronic acid” participate in electronically divergent processes with the metal catalyst1. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium1.



Physical And Chemical Properties Analysis

The molecular weight of “6-Butoxy-2-fluoropyridine-3-boronic acid” is 212.033. However, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.


Scientific Research Applications

Biomaterials and Diol Complexation

Boronic acids are extensively utilized in biomaterials due to their unique ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This interaction enables the creation of hydrogels with dynamic covalent or responsive behavior. A detailed study of various boronic acids and organoboron compounds has demonstrated the importance of structure-reactivity relationships in determining binding affinity to diols. Such insights are pivotal for selecting appropriate organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Fluorophore Development

The modification of boron centers in well-known fluorophores like Bodipy with functionalized acetylenic groups has led to a new class of highly luminescent, redox-active, and stable fluorophores. These E-Bodipy species exhibit intense electronic absorption bands and high quantum yields, proving their utility in fluorescence-based applications (Goze et al., 2007).

Dendritic Nanostructures

A novel synthetic strategy for constructing boron-based macrocycles and dendrimers has been developed. This approach involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to pentameric macrocycles with chiral centers. Such dendritic nanostructures, featuring functional groups in their periphery, highlight the versatility of boronic acids in materials science (Christinat et al., 2007).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended salts have been synthesized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This method allows for the discrimination of various sugars and catecholamines at physiological conditions, showcasing the potential of boronic acids in analytical chemistry (Axthelm et al., 2015).

Redox-active Receptors

Boronic ester-substituted metal complexes have been explored as redox-active receptors for fluoride. These complexes exhibit significant potential shifts upon binding to fluoride, highlighting the application of boronic acids in developing sensors and switches for detecting anions (Fabre et al., 2001).

Safety And Hazards

Specific safety and hazard information for “6-Butoxy-2-fluoropyridine-3-boronic acid” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation.


properties

IUPAC Name

(6-butoxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUDBGOSFYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butoxy-2-fluoropyridine-3-boronic acid

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